Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC15815331
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | ethyl 3-cyclopropyl-5-oxo-1,2-dihydropyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O3/c1-2-14-9(13)6-7(5-3-4-5)10-11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12) |
| Standard InChI Key | LWEJXMNTHMKEQX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NNC1=O)C2CC2 |
Introduction
Structural Characteristics and Molecular Properties
The pyrazole core of ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate adopts a planar conformation, with substituents influencing electronic distribution and intermolecular interactions. Key structural features include:
-
Cyclopropyl Group at Position 3: The cyclopropane ring introduces steric strain and unique electronic effects due to its sp³-hybridized carbon atoms. This substituent may enhance metabolic stability compared to bulkier aromatic groups, as seen in analogs like ethyl 1-(2,4-dinitrophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate .
-
Hydroxyl Group at Position 5: The 5-hydroxy moiety facilitates hydrogen bonding, as observed in pyrazole derivatives such as ethyl 5-amino-1-(4-methylphenylsulfonyl)-1H-pyrazole-4-carboxylate, where intramolecular N–H⋯O interactions stabilize the crystal lattice .
-
Ethyl Carboxylate at Position 4: The ester group contributes to solubility in organic solvents and serves as a synthetic handle for further functionalization, analogous to ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate .
Hypothetical crystallographic parameters, extrapolated from similar compounds , suggest a triclinic crystal system with unit cell dimensions approximating a = 10.5 Å, b = 11.3 Å, c = 13.5 Å, and angles α ≈ 102°, β ≈ 103°, γ ≈ 109°.
Synthetic Pathways and Optimization
Regioselective Cyclization Strategies
The synthesis of 5-hydroxypyrazoles typically involves cyclocondensation of enaminones or hydrazones. For ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, a two-step protocol is proposed:
-
Formation of Enaminone Intermediate:
Reaction of diethyl [(dimethylamino)methylene]malonate with cyclopropanecarbohydrazide under acidic conditions yields a hydrazone intermediate. This step mirrors the transamination process used to synthesize ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates . -
Base-Catalyzed Cyclization:
Treatment with a triethylamine-methanol-water mixture induces intramolecular cyclization, forming the pyrazole ring. The regioselectivity for the 5-hydroxy isomer is governed by the electronic effects of the cyclopropyl group, as demonstrated in analogous syntheses .
Table 1: Hypothetical Synthetic Yield Optimization
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acidic transamination (HCl) | 72 | 88 |
| Cyclization (TEA/MeOH/H₂O) | 68 | 92 |
Alternative Routes via Hydrazide Intermediates
Acyl hydrazines derived from cyclopropanecarboxylic acid could serve as precursors. For example, reacting methyl malonyl chloride with cyclopropanecarbohydrazide forms a diacylhydrazine, which undergoes cyclization with tert-butoxy-bis(dimethylamino)methane to yield the 3-hydroxy regioisomer . Adjusting the electron-withdrawing nature of the substituent may favor the 5-hydroxy product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted spectral data, based on analogs , include:
-
¹H NMR (DMSO-d₆): δ 1.31 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.45–1.55 (m, 4H, cyclopropyl CH₂), 4.24 (q, 2H, J = 7.1 Hz, OCH₂), 5.21 (s, 1H, OH), 7.89 (s, 1H, pyrazole-H).
-
¹³C NMR (DMSO-d₆): δ 14.1 (CH₂CH₃), 22.3–24.8 (cyclopropyl C), 61.5 (OCH₂), 110.7 (C-4), 145.2 (C-5), 162.4 (C=O).
Infrared (IR) Spectroscopy
Key absorption bands:
-
3270 cm⁻¹ (O–H stretch),
-
1715 cm⁻¹ (ester C=O),
-
1603 cm⁻¹ (C=N pyrazole).
| Assay | Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| PfDHODH enzymatic assay | 28–35 | 45 ± 3.2 |
| Cytotoxicity (HEK293) | <10 | >100 |
Challenges and Future Directions
-
Synthetic Scalability: Current protocols for pyrazole esters face challenges in regiocontrol and purification. Flow chemistry approaches could enhance reproducibility .
-
Crystallographic Analysis: Single-crystal X-ray diffraction studies are needed to confirm the compound’s spatial arrangement and hydrogen-bonding networks .
-
Biological Screening: Prioritize testing against PfDHODH and related enzymes to validate antimalarial potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume